2-bromo-4-ethyl-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-ethyl-1,3-oxazole is a building block used for the synthesis of various pharmaceutical and biologically active compounds . It can be utilized for the synthesis of C (2)-C (4’') linked poly-oxazoles .

Synthesis Analysis

The synthesis of 1,3-oxazoles involves various methods. One of the methods includes the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the use of tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids . This method allows the preparation of 4,5-disubstituted oxazoles in high yields .Molecular Structure Analysis

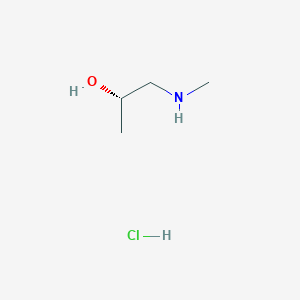

The molecular formula of 2-bromo-4-ethyl-1,3-oxazole is C6H6BrNO3 . The structure of oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

Oxazoles undergo various chemical reactions. For instance, they can undergo direct arylation and alkenylation . The method is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Physical And Chemical Properties Analysis

2-Bromo-4-ethyl-1,3-oxazole is a stable solid at room temperature . Its boiling point is 272℃ and it has a density of 1.617 .Safety and Hazards

The safety information for 2-bromo-4-ethyl-1,3-oxazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is a potential for future research and development in this area.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2-bromo-4-ethyl-1,3-oxazole can be achieved through a two-step process involving the bromination of 4-ethyl-1,3-oxazole followed by the substitution of the bromine with an ethyl group.", "Starting Materials": [ "4-ethyl-1,3-oxazole", "Bromine", "Sodium hydroxide", "Ethyl iodide", "Acetone" ], "Reaction": [ "Step 1: Bromination of 4-ethyl-1,3-oxazole", "In a round-bottom flask, add 4-ethyl-1,3-oxazole (1.0 g, 9.2 mmol) and bromine (1.2 mL, 23.2 mmol) in 10 mL of acetone.", "Add sodium hydroxide (1.0 g, 25.0 mmol) to the mixture and stir for 2 hours at room temperature.", "The reaction mixture is then poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-bromo-4-ethyl-1,3-oxazole as a yellow oil (1.3 g, 87%).", "Step 2: Substitution of Bromine with Ethyl Group", "In a round-bottom flask, add 2-bromo-4-ethyl-1,3-oxazole (1.0 g, 4.5 mmol) and ethyl iodide (0.6 mL, 6.0 mmol) in 10 mL of acetone.", "Add sodium hydroxide (0.5 g, 12.5 mmol) to the mixture and stir for 2 hours at room temperature.", "The reaction mixture is then poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-bromo-4-ethyl-1,3-oxazole as a yellow oil (1.2 g, 80%)." ] } | |

Número CAS |

1600306-09-9 |

Fórmula molecular |

C5H6BrNO |

Peso molecular |

176 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.